N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide

Description

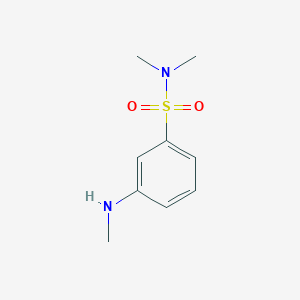

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is a substituted benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂N(CH₃)₂) at the 1-position and a methylamino group (-NHCH₃) at the 3-position of the benzene ring.

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N,N-dimethyl-3-(methylamino)benzenesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-10-8-5-4-6-9(7-8)14(12,13)11(2)3/h4-7,10H,1-3H3 |

InChI Key |

GLESQKJKDNIQIL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CC=C1)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Methylation of Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits reduced nucleophilicity compared to aliphatic amines, necessitating strong bases for deprotonation. Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the reaction between benzenesulfonamide intermediates and methyl iodide. For example, treating 3-amino-N-methylbenzenesulfonamide with methyl iodide and NaH at 80°C for 24 hours yields N,N-dimethyl-3-(methylamino)benzenesulfonamide. However, this method requires excess methyl iodide (8 equivalents) to achieve optimal yields (~75–93%).

Sequential Aromatic Amine Methylation

Introducing the methylamino group at position 3 often precedes sulfonamide dimethylation. A nitro group at position 3 is reduced to an amine using hydrogenation or catalytic transfer hydrogenation. Subsequent methylation with formaldehyde and sodium cyanoborohydride under reductive amination conditions produces the methylamino group. This stepwise approach minimizes over-alkylation and ensures regioselectivity.

Protective Group-Mediated Synthesis

Protective groups enable selective functionalization of the sulfonamide or aromatic amine, mitigating side reactions.

o-Nitrobenzenesulfonamide (o-NBS) Protection

The o-NBS group protects the aromatic amine during sulfonamide alkylation. For instance, 3-aminobenzenesulfonamide is treated with o-nitrobenzenesulfonyl chloride to form the o-NBS-protected intermediate. The sulfonamide nitrogen is then methylated using methyl p-nitrobenzenesulfonate and the guanidinium base MTBD, achieving >90% yield. Deprotection with thiophenol and potassium carbonate unveils the methylated sulfonamide, which undergoes final N-methylation to yield the target compound.

Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction facilitates racemization-free N-methylation under neutral conditions. A protected sulfonamide (e.g., tert-butoxycarbonyl (Boc)-protected) reacts with methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) to install the methyl group. This method is particularly advantageous for chiral substrates, preserving stereochemistry during alkylation.

Catalytic and Phase-Transfer Methods

Catalysts and phase-transfer agents enhance reaction efficiency and selectivity, especially in biphasic systems.

Phase-Transfer Catalysis

Triethylbenzylammonium chloride (TEBA) accelerates alkylation in biphasic mixtures. For example, reacting 3-aminobenzenesulfonamide with methyl iodide in a water-dichloromethane system containing TEBA and potassium carbonate achieves 86–91% yield for N-methylation steps. This method reduces reaction times and avoids extreme temperatures.

Transition Metal Catalysis

Palladium and nickel catalysts enable cross-coupling reactions for introducing methyl groups. While less common for sulfonamides, palladium-catalyzed methylation using methyl boronic esters has shown promise in related systems.

Reductive Amination Approaches

Reductive amination offers a one-pot route to install the methylamino group. Formaldehyde reacts with the aromatic amine in the presence of sodium cyanoborohydride or sodium triacetoxyborohydride, forming the methylamino derivative. Subsequent sulfonamide dimethylation completes the synthesis.

Comparative Analysis of Methodologies

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.

Major Products:

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide, also known as Methyl Dimsylate or Dimethyl Sulfamide (DMSA), is a sulfonamide derivative with the chemical formula . It sees widespread use in the pharmaceutical and organic synthesis industries because of its unique characteristics.

Scientific Research Applications

This compound has diverse applications in scientific research. Methyl Dimsylate is widely used as a reagent and solvent in organic synthesis because of its unique properties. It is also used as a cryoprotectant in the preservation of biological samples, including human sperm and embryos. Additionally, Methyl Dimsylate has been used as a permeation enhancer in transdermal drug delivery systems.

Biological activities and therapeutic applications

Methyl Dimsylate has been studied extensively for its biological activities and potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases. More research is needed to determine its safety and efficacy in clinical trials.

Potential implications in various fields

Methyl Dimsylate has potential implications in various fields of research, including drug discovery, biomedical engineering, and material sciences. Its unique properties make it a valuable compound in the development of new drugs, drug delivery systems, and cryopreservation techniques.

Limitations and future directions

One of the limitations of Methyl Dimsylate is its low water solubility, which can limit its applications in aqueous-based systems. Future research can focus on the development of novel delivery systems that can improve the solubility and efficacy of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl Dimsylate and its potential side effects in clinical applications.

Future directions of research include:

- Development of novel delivery systems to improve the solubility and efficacy of Methyl Dimsylate.

- Investigating the potential of Methyl Dimsylate in the treatment of other diseases such as diabetes and cardiovascular diseases.

- Optimization of the synthesis process to improve the yield and purity of the compound.

- Development of new synthetic routes for Methyl Dimsylate with higher efficiency and lower cost.

- Investigating the potential of Methyl Dimsylate as a catalyst in organic synthesis reactions.

- Studying the effect of Methyl Dimsylate on different tissues and organs in animal models.

- Developing new analytical methods for the detection and quantification of Methyl Dimsylate in different samples.

- Investigating the synergistic effect of Methyl Dimsylate with other drugs or compounds towards therapeutic applications.

- Exploring the potential of Methyl Dimsylate as a preservative in food and beverage industries, cosmetics and pharmaceutical formulations, and other industries.

Toxicity and safety

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to antibacterial effects or other therapeutic outcomes.

Comparison with Similar Compounds

Key Observations:

Conjugated systems (e.g., pyrazolylidene in , benzofuran in ) enhance π-π stacking interactions, which may improve receptor binding affinity.

Biological Activity Trends :

- N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibit antibacterial and anti-enzymatic activities, suggesting that alkyl substituents on the aromatic ring modulate target selectivity .

- Triazole-thiol derivatives (e.g., ) may leverage sulfur’s nucleophilic character for covalent interactions with enzymes or receptors.

Research Findings and Implications

- Enzyme Inhibition: The methylamino group’s electron-donating nature may favor interactions with catalytic residues in enzymes, as seen in related sulfonamide inhibitors .

- Structural Optimization : Introducing heterocyclic moieties (e.g., triazole, pyrazole) improves metabolic stability and binding affinity, as demonstrated in analogs .

Biological Activity

N,N-Dimethyl-3-(methylamino)benzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a dimethylated benzene ring with a methylamino substituent. This structural configuration is critical for its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, research indicates that modifications to the sulfonamide group can enhance cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC50 values reported as low as 3.99 µM and 4.51 µM respectively .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-468 | 3.99 |

| This compound | CCRF-CM | 4.51 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased levels of cleaved caspases 3 and 9, indicating activation of apoptotic pathways . Furthermore, molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression.

Cardiovascular Effects

Sulfonamide derivatives have also been investigated for their cardiovascular effects. A study evaluated the impact of various benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly alter coronary resistance, potentially through modulation of calcium channels .

Table 2: Effects on Coronary Resistance

| Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|

| Control | - | Baseline |

| This compound | 0.001 | Decreased |

Antiviral Activity

Emerging research suggests that sulfonamides may possess antiviral properties as well. A review highlighted the efficacy of certain sulfonamide derivatives against various viruses, including Newcastle disease virus and avian influenza virus . Although specific data on this compound's antiviral activity is limited, its structural analogs show promise in this area.

Case Studies and Research Findings

Several case studies have documented the biological activity of related sulfonamide compounds:

- Anticancer Study : A compound structurally similar to this compound was shown to inhibit cancer cell proliferation through apoptosis induction in MDA-MB-468 cells .

- Cardiovascular Research : An isolated heart study demonstrated that benzenesulfonamides can modulate coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer: The synthesis typically involves multi-step reactions with careful control of temperature, inert atmospheres (e.g., nitrogen), and stoichiometric ratios. For example, coupling sulfonyl chlorides with amines under anhydrous conditions in aprotic solvents (e.g., dichloromethane) is a common approach. Analytical techniques such as NMR spectroscopy (to monitor proton environments) and mass spectrometry (for molecular weight confirmation) are critical for verifying intermediate and final product purity . Side products like over-alkylated derivatives can be minimized by using controlled reaction times and low temperatures (0–5°C).

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer: Structural confirmation requires a combination of:

- 1H/13C NMR : To identify methylamino (-N(CH3)2) and sulfonamide (-SO2NH-) groups. For instance, the dimethylamino protons typically resonate as a singlet at δ 2.8–3.2 ppm.

- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., C9H14N2O2S).

- Infrared (IR) spectroscopy : Peaks near 1320–1170 cm⁻¹ indicate sulfonamide S=O stretching.

Cross-referencing experimental data with computational tools (e.g., PubChem’s InChI key) ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer: Contradictions in reactivity (e.g., unexpected nucleophilic substitution outcomes) can arise from solvent polarity or hydrogen-bonding effects. Systematic studies using:

- Solvent parameter matrices (e.g., Kamlet-Taft parameters) to correlate solvent properties with reaction rates.

- Kinetic isotope effects (KIE) : To determine if proton transfer is rate-limiting.

- Density Functional Theory (DFT) calculations : To model solvent interactions and transition states.

For example, polar aprotic solvents like DMF may stabilize zwitterionic intermediates, altering regioselectivity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular docking (e.g., AutoDock Vina): To screen potential binding sites on enzymes like carbonic anhydrase, a common target for sulfonamides.

- Molecular Dynamics (MD) simulations : To assess stability of ligand-protein complexes over time (e.g., RMSD analysis).

- Pharmacophore modeling : To identify critical functional groups (e.g., sulfonamide’s hydrogen-bond acceptor sites).

Cross-validation with experimental IC50 values from enzyme inhibition assays enhances predictive accuracy .

Q. What experimental approaches are used to investigate the bioactivity and pharmacological potential of this compound derivatives?

- Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modifications to the methylamino or benzene ring, then test for:

- Enzyme inhibition (e.g., carbonic anhydrase via stopped-flow assays).

- Antimicrobial activity (e.g., MIC determination against Gram-negative bacteria).

- In vitro models : Assess cytotoxicity using human cell lines (e.g., HEK293) and compare selectivity indices.

High-throughput screening (HTS) platforms can expedite evaluation of large derivative libraries .

Q. How do electronic and steric effects influence the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer:

- Hammett plots : Quantify electronic effects of substituents on reaction rates (σ values for meta-directing groups).

- Steric maps : Use computational tools (e.g., MolSurface) to visualize steric hindrance around the sulfonamide group.

For example, the dimethylamino group’s electron-donating nature directs electrophiles to the para position, but steric bulk may favor meta substitution in crowded environments. Kinetic studies with isotopic labeling (e.g., deuterated substrates) can clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.